

JNJ-56136379 (Bersacapavir): A Technical Guide on its Mechanism of Action in HBV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-632

Cat. No.: B608240

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-56136379, also known as bersacapavir, is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in both in vitro and in vivo models. This technical guide provides an in-depth overview of the core mechanism of action of JNJ-56136379, detailing its dual role in disrupting the HBV life cycle. The information presented herein, including quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows, is intended to support researchers and professionals in the field of HBV drug development.

Core Mechanism of Action

JNJ-56136379 exhibits a dual mechanism of action against HBV, targeting both the late and early stages of the viral life cycle.

Primary Mechanism: Misdirection of Capsid Assembly. JNJ-56136379 is a Class II capsid assembly modulator (CAM-N) that binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits.^{[1][2]} This binding event accelerates the kinetics of capsid assembly, leading to the formation of morphologically normal-looking but empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.^{[1][3]} Consequently, this prevents the reverse transcription of pgRNA into HBV DNA, a critical step for the production of new infectious virions.

Secondary Mechanism: Inhibition of cccDNA Formation. When administered at the time of initial infection, JNJ-56136379 prevents the establishment of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.^{[1][3]} This effect is believed to be a consequence of interfering with the proper disassembly of incoming capsids, a prerequisite for the transport of the viral genome to the nucleus and its conversion into cccDNA.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antiviral activity of JNJ-56136379.

Table 1: In Vitro Antiviral Activity of JNJ-56136379

Cell Line	HBV Genotype	Endpoint	EC50 (nM)	Reference
HepG2.117	D	Intracellular HBV DNA reduction	54	[1] [3]
HepG2.2.15	D	Extracellular HBV DNA reduction	121 (as JNJ-632)	
Primary Human Hepatocytes	A	Extracellular HBV DNA reduction	101 (as JNJ-632)	
Primary Human Hepatocytes	B	Extracellular HBV DNA reduction	240 (as JNJ-632)	
Primary Human Hepatocytes	C	Extracellular HBV DNA reduction	119 (as JNJ-632)	
Primary Human Hepatocytes	D	Extracellular HBV DNA reduction	200 (as JNJ-632)	
Primary Human Hepatocytes	Not Specified	Extracellular HBV DNA reduction	93	[1] [3]
Primary Human Hepatocytes	Not Specified	Intracellular HBV RNA reduction	876	[1] [3]

Table 2: In Vivo Antiviral Activity of JNJ-56136379

Animal Model	HBV Genotype	Treatment	Result	Reference
Humanized mice	D	JNJ-56136379	2.77 log10 reduction in HBV DNA viral load	

Experimental Protocols

In Vitro Antiviral Activity Assay (HepG2.2.15 Cells)

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of JNJ-56136379 in a stable HBV-producing cell line.

- Cell Culture:
 - Maintain HepG2.2.15 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
 - Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - Seed HepG2.2.15 cells in 96-well plates at a density of 5×10^4 cells/well.
 - After 24 hours, replace the medium with fresh medium containing serial dilutions of JNJ-56136379 or vehicle control (e.g., 0.1% DMSO).
 - Incubate the cells for 4 days.
- Quantification of Extracellular HBV DNA:
 - Collect the cell culture supernatant.
 - Isolate viral DNA using a commercial viral DNA extraction kit according to the manufacturer's instructions.
 - Perform quantitative polymerase chain reaction (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
 - Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'
 - Reverse Primer: 5'-AGT CCA AGA GTC CTC TTA TGT AAG ACC TT-3'
 - Probe: 5'-(FAM)-CCG TGT GCA CTT CGC TTC ACC TCT GC-(TAMRA)-3'

- Use a standard curve generated from a plasmid containing the HBV genome to quantify the viral DNA copy number.
- Data Analysis:
 - Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control.
 - Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay (HepG2 Cells)

This protocol determines the 50% cytotoxic concentration (CC50) of JNJ-56136379.

- Cell Culture:
 - Maintain HepG2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - Seed HepG2 cells in 96-well plates at a density of 1×10^4 cells/well.
 - After 24 hours, add serial dilutions of JNJ-56136379 or vehicle control.
 - Incubate for 4 days.
- Cell Viability Assessment (Resazurin Assay):
 - Add resazurin solution to each well to a final concentration of 10 µg/mL.
 - Incubate for 2-4 hours at 37°C.
 - Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Determine the CC50 value by fitting the dose-response curve.

cccDNA Quantification in HBV-Infected Primary Human Hepatocytes (PHH)

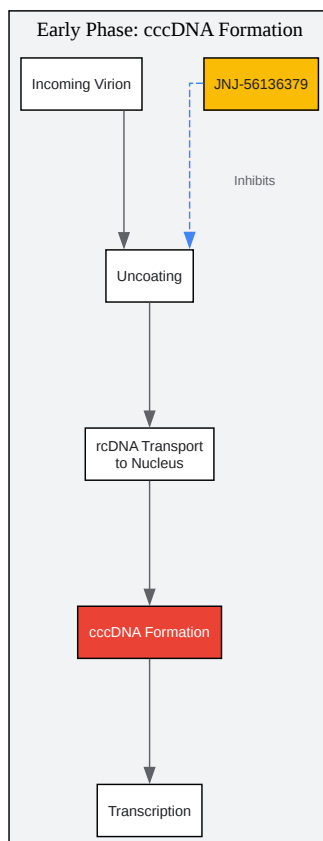
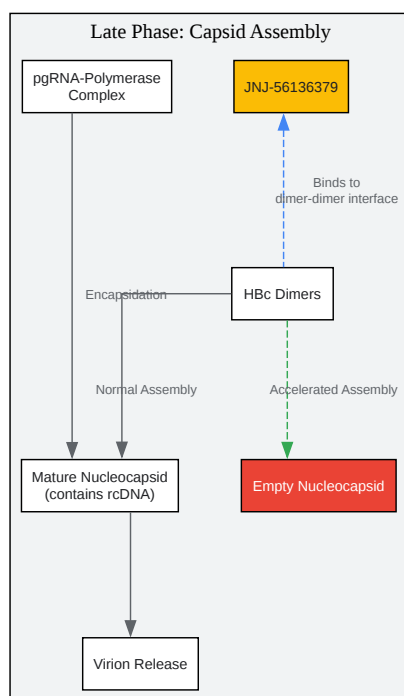
This protocol details the methodology to assess the effect of JNJ-56136379 on cccDNA formation in a primary cell model.

- PHH Culture and Infection:
 - Plate cryopreserved PHHs on collagen-coated plates and maintain in a specialized hepatocyte culture medium.
 - Infect PHHs with HBV (e.g., genotype D) at a multiplicity of infection (MOI) of 100 viral genome equivalents per cell.
 - Co-administer serial dilutions of JNJ-56136379 or vehicle control with the viral inoculum.
 - Incubate for 16 hours.
- DNA Extraction (Modified Hirt Extraction):
 - Wash the cells with PBS and lyse with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 0.6% SDS.
 - Add NaCl to a final concentration of 1 M and incubate overnight at 4°C.
 - Centrifuge to pellet high molecular weight genomic DNA.
 - Collect the supernatant containing the low molecular weight DNA (including cccDNA).
 - Treat the supernatant with proteinase K and RNase A.

- Purify the DNA by phenol-chloroform extraction and ethanol precipitation.
- Nuclease Digestion:
 - To eliminate contaminating relaxed-circular DNA (rcDNA) and double-stranded linear DNA (dsDNA), treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease, which selectively degrades linear and nicked DNA, leaving cccDNA intact.
- cccDNA Quantification by qPCR:
 - Perform qPCR using primers and a probe that specifically amplify a region spanning the gap in the plus-strand of rcDNA, ensuring that only cccDNA is efficiently amplified.
 - Forward Primer: 5'-GTG GTC TCC GCA CGA GTC AG-3'
 - Reverse Primer: 5'-GAC AAG GCA AAA CAG GCA GAG-3'
 - Probe: 5'-(FAM)-TTC TCT TCG GAG GAC TGG-(MGB)-3'
 - Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., β -globin) from the same sample.
- Data Analysis:
 - Determine the cccDNA copies per cell for each treatment condition.
 - Calculate the percentage of inhibition of cccDNA formation relative to the vehicle control to determine the EC50.

Visualizations

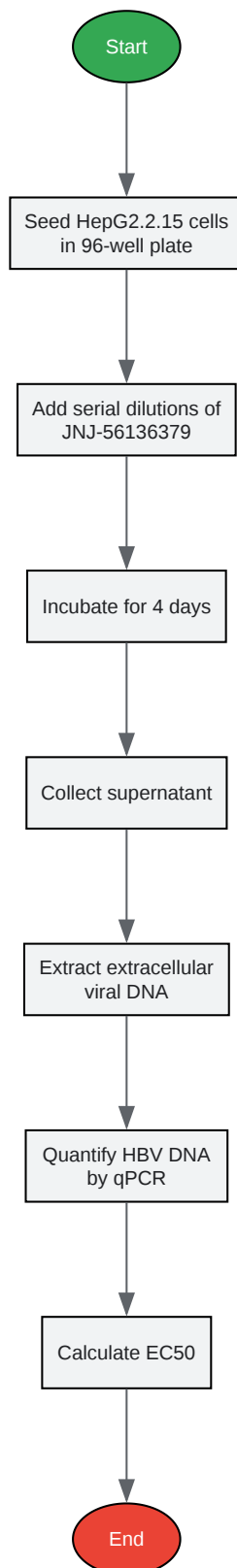
Signaling Pathways and Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of JNJ-56136379 in the HBV life cycle.

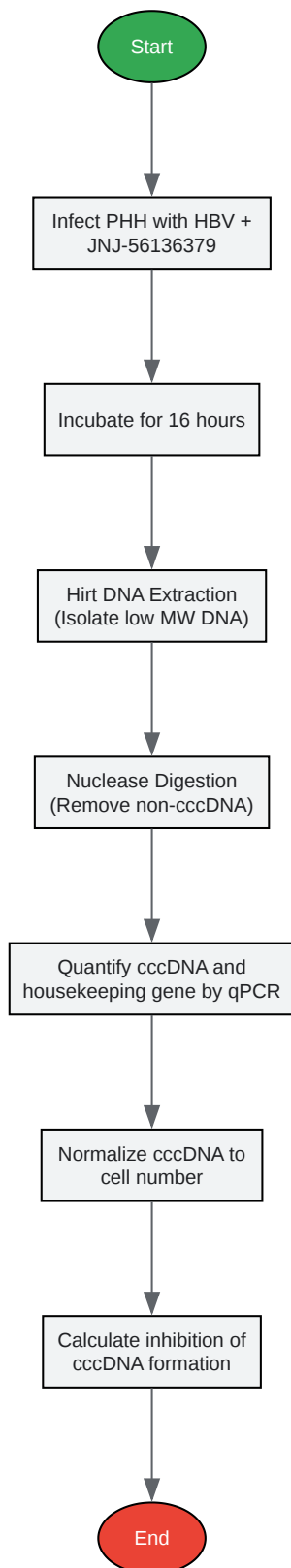
Experimental Workflow: In Vitro Antiviral Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro antiviral efficacy of JNJ-56136379.

Experimental Workflow: cccDNA Quantification



[Click to download full resolution via product page](#)

Caption: Workflow for quantifying the effect of JNJ-56136379 on cccDNA formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure | Gut [gut.bmj.com]
- 2. ice-hbv.org [ice-hbv.org]
- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-56136379 (Bersacapavir): A Technical Guide on its Mechanism of Action in HBV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608240#jnj-632-mechanism-of-action-in-hbv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com